molecular formula C9H20N2O2 B179948 Tert-butyl methyl(2-(methylamino)ethyl)carbamate CAS No. 112257-19-9

Tert-butyl methyl(2-(methylamino)ethyl)carbamate

Cat. No. B179948
CAS RN: 112257-19-9
M. Wt: 188.27 g/mol
InChI Key: DFVRUHANEXOZGT-UHFFFAOYSA-N
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Description

Tert-Butyl methyl(2-(methylamino)ethyl)carbamate (TBMMEC) is an experimental anticancer drug that has been shown to induce the regression of a variety of cancers in animal models . TBMMEC binds to the antigen Cetuximab and its conjugates, which have been found to be effective against colorectal cancer cells .


Molecular Structure Analysis

The molecular formula of TBMMEC is C9H20N2O2 . It has a monoisotopic mass of 188.152481 Da .


Physical And Chemical Properties Analysis

TBMMEC has a molecular formula of C9H20N2O2 . Its average mass is 188.267 Da and its monoisotopic mass is 188.152481 Da .

Scientific Research Applications

  • Intermediate in Synthesis of Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291), with studies demonstrating effective synthetic methods (Zhao et al., 2017).

  • Source of the MeNHCH2− Synthon : It acts as a source of the MeNHCH2− synthon in chemical reactions, playing a significant role in organic synthesis and reaction mechanisms (Guijarro et al., 1996).

  • Directed Lithiation : It is involved in directed lithiation processes, contributing to the synthesis of a variety of substituted products in organic chemistry (Smith et al., 2013).

  • Synthesis of Antiarrhythmic and Hypotensive Agents : It is used in the synthesis of compounds with antiarrhythmic and hypotensive properties, indicating its potential in pharmaceutical applications (Chalina et al., 1998).

  • Synthesis of Enantiopure Compounds : It plays a role in the synthesis of enantiopure compounds, which are crucial in the development of specific pharmaceutical agents (Oku et al., 2004).

  • Catalysis in Synthesis of Gasoline Oxygenates : It is involved in the catalytic synthesis of gasoline oxygenates like ethyl tert-butyl ether (ETBE), which are important in reducing vehicle emissions (Shi et al., 2003).

  • Environmental Studies : It is studied in environmental research, particularly in the context of fuel oxygenates and their effects on soil and water (Bartling et al., 2010).

  • Asymmetric Synthesis of Protease Inhibitors : It is used in the asymmetric synthesis of protease inhibitors, which are important in therapeutic applications (Ghosh et al., 2017).

Mechanism of Action

The mechanism of action of TBMMEC involves its binding to the antigen Cetuximab and its conjugates, which have been found to be effective against colorectal cancer cells .

Safety and Hazards

TBMMEC is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic when ingested . It is also classified as a combustible substance and is considered toxic, causing chronic effects .

properties

IUPAC Name

tert-butyl N-methyl-N-[2-(methylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)11(5)7-6-10-4/h10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVRUHANEXOZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70559919
Record name tert-Butyl methyl[2-(methylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl methyl(2-(methylamino)ethyl)carbamate

CAS RN

112257-19-9
Record name tert-Butyl methyl[2-(methylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70559919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL METHYL[2-(METHYLAMINO)ETHYL]CARBAMATE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

tert-Butyl methyl(2-(methylamino)ethyl)carbamate was prepared as follows: N1,N2-dimethylethane-1,2-diamine (40 mmol) was dissolved in 100 mL of CH2Cl2 and cooled to 0° C. A solution of di-tert-butylcarbonate (4.0 mmol) in CH2Cl2 (10 mL) was then added dropwise at 0° C. over a period of 15 min. The resulting reaction mixture was stirred at 0° C. for 30 min and then warmed to room temperature. After stirring at room temperature for 2 h, the reaction mixture was diluted with CH2Cl2 (100 mL). The organic layer was washed with brine (3×25 mL), dried (Na2SO4) and concentrated under reduced pressure to afford tert-butyl methyl(2-(methylamino)ethyl)carbamate. This amine was subjected to the same reaction conditions outlined earlier in the preparation of (E)-methyl 4-(2-(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenamidoethylamino)-4-oxobut-2-enoate. The desired product, namely (E)-methyl 4-(methyl(2-((4Z,7Z,10Z,13Z,16Z,19Z)—N-methyldocosa-4,7,10,13,16,19-hexaenamido)ethyl)amino)-4-oxobut-2-enoate, was obtained after purification by silica gel chromatography. MS (EI) calcd for C31H46N2O4: 510.35. found 511 (M+1).
Quantity
40 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

8.8 g of N,N'-dimethylethylenediamine were dissolved in 50 ml of ether and the solution was cooled to 0° C. 18.5 g of BOC-ON [2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile] were slowly added dropwise and the mixture was stirred at RT for 16 hours. 6 g of sodium methylate were added and stirring was continued at RT for 18 hours. The substance which had precipitated out was filtered off with suction and washed with ether. The combined ether solution was concentrated in vacuo and the residue was distilled (boiling point 58°-60° C./0.5 mbar). 11.3 g were obtained as a colorless oil. MS(Cl): 189 (M+H)⊕, 133
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
[Compound]
Name
MS(Cl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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